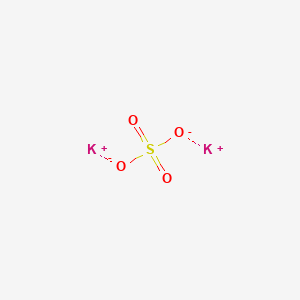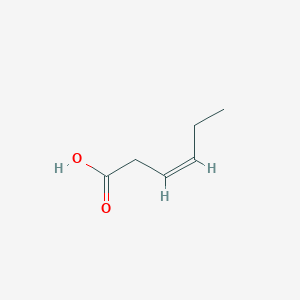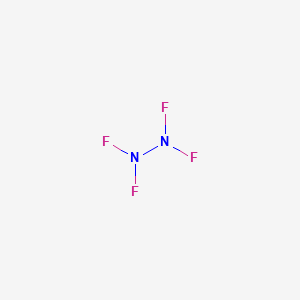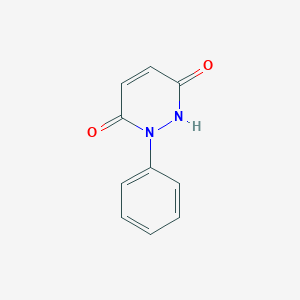
6-hydroxy-2-phenylpyridazin-3(2H)-one
説明
6-Hydroxy-2-phenylpyridazin-3(2H)-one, also known as 1-phenyl-1,2-dihydro-3,6-pyridazinedione, is a compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.19 . The compound is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-hydroxy-2-phenylpyridazin-3(2H)-one consists of a pyridazinone ring substituted with a phenyl group and a hydroxy group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
6-Hydroxy-2-phenylpyridazin-3(2H)-one is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 188.18 g/mol. The compound should be stored sealed in a dry environment at 2-8°C .科学的研究の応用
Medicinal Chemistry: c-Met Inhibition
The compound has been studied for its potential in medicinal chemistry, particularly in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase. This enzyme is implicated in cancer progression, and inhibitors like 2-phenyl-1H-pyridazine-3,6-dione can be crucial in developing anti-cancer therapies .
Neuropharmacology: GABA A Modulation
In neuropharmacology, derivatives of this compound have shown activity as GABA A allosteric modulators. This application is significant in the treatment of neurological disorders, including anxiety and epilepsy, by influencing GABAergic neurotransmission .
Material Science: Polymer Construction
The pyridazinone ring system, including 2-phenyl-1H-pyridazine-3,6-dione, has been incorporated into polymers used in solar cells. This application highlights the compound’s role in the development of renewable energy technologies .
Cardiovascular Research: Platelet Aggregation Inhibition
Research indicates that 6-aryl-3(2H)-pyridazinone derivatives, which can be structurally related to 2-phenyl-1H-pyridazine-3,6-dione, inhibit calcium ion influx necessary for platelet aggregation. This mechanism is vital for developing new antiplatelet drugs, potentially benefiting cardiovascular health .
Antimicrobial and Antitubercular Activity
The pyridazinone scaffold has been associated with a broad spectrum of pharmacological activities, including antimicrobial and antitubercular properties. These activities make it a valuable compound in the development of new antibiotics and treatments for tuberculosis .
Analgesic and Anti-inflammatory Applications
Compounds based on the pyridazinone structure have been reported to possess analgesic and anti-inflammatory properties. This makes them candidates for pain relief and inflammation management, which are common needs in various medical conditions .
Antidiabetic Potential
The structural analogs of 2-phenyl-1H-pyridazine-3,6-dione have been explored for their antidiabetic properties. They may play a role in the design of new therapeutic agents for managing diabetes mellitus .
Oncology: Anticancer Research
Lastly, the pyridazinone derivatives, including 2-phenyl-1H-pyridazine-3,6-dione, have been investigated for their anticancer activities. Their potential in inhibiting cancer cell growth and proliferation underscores their importance in oncological research .
Safety and Hazards
The compound has several safety precautions associated with it. It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air and water should be avoided due to potential violent reactions and possible flash fires . The compound should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . The compound should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-phenyl-1H-pyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-10(14)12(11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBAQNNTMWJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168752 | |
| Record name | 1,2-Dihydro-1-phenylpyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1698-54-0 | |
| Record name | 6-Hydroxy-2-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1H-pyridazine-3,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1698-54-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1698-54-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dihydro-1-phenylpyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-1-phenylpyridazine-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-1H-PYRIDAZINE-3,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4SVY3FH68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 6-hydroxy-2-phenylpyridazin-3(2H)-one in the context of pyridaphenthion biodegradation?
A: Identifying 6-hydroxy-2-phenylpyridazin-3(2H)-one as a metabolite provides valuable insights into the biodegradation pathway of pyridaphenthion by Arthrobacter sp. scl-2. This discovery helps researchers understand how the bacteria break down the insecticide and can contribute to developing strategies for bioremediation of contaminated environments []. Further research is needed to determine the toxicity and persistence of this metabolite in the environment.
Q2: What analytical techniques were employed to identify 6-hydroxy-2-phenylpyridazin-3(2H)-one as a metabolite of pyridaphenthion?
A: The researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify 6-hydroxy-2-phenylpyridazin-3(2H)-one as a metabolite of pyridaphenthion degradation by Arthrobacter sp. scl-2 []. GC-MS is a powerful technique that separates and identifies compounds based on their mass-to-charge ratio, providing structural information about the metabolites.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




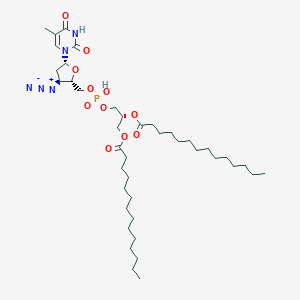
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)
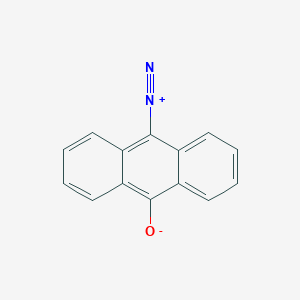
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
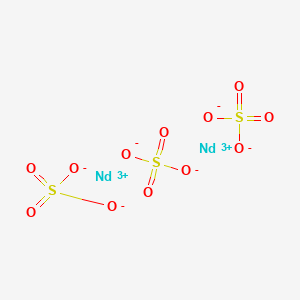

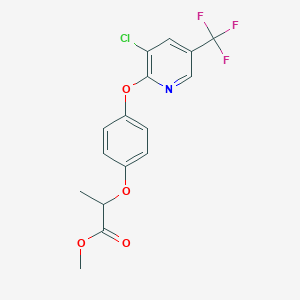
![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
